molecular formula C24H31Cl2N3O4 B12703303 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride CAS No. 120260-38-0

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride

Cat. No.: B12703303
CAS No.: 120260-38-0
M. Wt: 496.4 g/mol
InChI Key: ABFIFSFXYLRWRP-UHFFFAOYSA-N
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Description

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the ethanol and tetrahydro-1-methyl-alpha-phenyl groups. The final step involves the addition of the 3,4,5-trimethoxyphenyl group and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Imidazo(4,5-c)pyridine derivatives
  • 1,4,6,7-Tetrahydro-1-methyl-alpha-phenyl compounds
  • 3,4,5-Trimethoxyphenyl derivatives

Uniqueness

What sets 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

120260-38-0

Molecular Formula

C24H31Cl2N3O4

Molecular Weight

496.4 g/mol

IUPAC Name

2-[1-methyl-2-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-1-phenylethanol;dihydrochloride

InChI

InChI=1S/C24H29N3O4.2ClH/c1-26-19-10-11-27(15-20(28)16-8-6-5-7-9-16)14-18(19)25-24(26)17-12-21(29-2)23(31-4)22(13-17)30-3;;/h5-9,12-13,20,28H,10-11,14-15H2,1-4H3;2*1H

InChI Key

ABFIFSFXYLRWRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CN(CC2)CC(C3=CC=CC=C3)O)N=C1C4=CC(=C(C(=C4)OC)OC)OC.Cl.Cl

Origin of Product

United States

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